6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine
Description
Properties
IUPAC Name |
6-chloro-3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3N3/c14-11-4-5-12-18-7-10(20(12)19-11)8-2-1-3-9(6-8)13(15,16)17/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABGVXWXZKTQBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C3N2N=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Precursors
The synthesis begins with the preparation of the imidazo[1,2-b]pyridazine core. A validated approach involves the cyclocondensation of α-bromocarbonyl compounds with 2-aminopyridine derivatives. For example:
-
Glyoxylic Acid Condensation :
Glyoxylic acid monohydrate reacts with substituted acetophenones (e.g., 3-(trifluoromethyl)acetophenone) in acetic acid under reflux to form intermediate pyridazinones.This step achieves yields of 85–93% when conducted at 100–110°C for 10–12 hours.
-
Hydrazine Treatment :
The pyridazinone intermediate is treated with hydrazine hydrate to form hydrazine derivatives, which facilitate subsequent cyclization.
Chlorination and Cyclization
Chlorination at position 6 is achieved using phosphorus oxychloride () under reflux conditions:
-
Phosphorus Oxychloride-Mediated Chlorination :
Pyridazinone derivatives react with at 100°C for 2–3 hours, yielding 3-chloro-6-substituted pyridazines with >90% efficiency. -
Imidazo Ring Formation :
Cyclization of 3-chloro-pyridazines with ammonium acetate or formamide generates the imidazo[1,2-b]pyridazine scaffold. Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes while maintaining yields of 78–82%.
Introduction of the 3-(Trifluoromethyl)phenyl Group
The trifluoromethylphenyl substituent is introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution:
-
Palladium-Catalyzed Coupling :
Using Pd(PPh) as a catalyst, 3-bromoimidazo[1,2-b]pyridazine reacts with 3-(trifluoromethyl)phenylboronic acid in a mixture of dioxane and aqueous at 80°C. This method achieves 65–70% yield but requires rigorous exclusion of oxygen. -
Nucleophilic Substitution :
Direct substitution of a leaving group (e.g., iodide) at position 3 with 3-(trifluoromethyl)phenol in the presence of and DMF at 120°C provides moderate yields (50–55%).
Optimization Strategies
Solvent and Catalyst Screening
Optimal conditions for key steps were determined through systematic screening:
| Step | Optimal Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | Acetic acid | None | 110 | 93 |
| Chlorination | 100 | 94 | ||
| Suzuki Coupling | Dioxane/HO | Pd(PPh) | 80 | 68 |
Purification Techniques
-
Recrystallization : Ethanol/water mixtures (7:3 v/v) remove unreacted starting materials.
-
Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves regioisomeric byproducts.
Industrial-Scale Synthesis
Large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key adaptations include:
-
Microreactor Chlorination : is delivered via precision pumps at 5 mL/min, achieving 98% conversion in 15 minutes.
-
In-Line Purification : Integrated crystallization units coupled with automated filtration reduce downtime.
Byproduct Analysis and Mitigation
Common byproducts and their mitigation strategies:
| Byproduct | Cause | Mitigation Strategy |
|---|---|---|
| 6-Hydroxy derivative | Incomplete chlorination | Excess , reflux |
| 3,6-Disubstituted isomers | Poor regioselectivity | Low-temperature cyclization |
| Dehalogenated product | Over-reduction in coupling | Controlled Pd catalyst loading |
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that imidazo[1,2-b]pyridazine derivatives exhibit promising anticancer properties. The trifluoromethyl group enhances biological activity by increasing lipophilicity, which can improve cell membrane permeability and target specificity for cancer cells. A study demonstrated that similar compounds showed selective cytotoxicity against various cancer cell lines, suggesting a pathway for further development of targeted cancer therapies .
-
Antimicrobial Properties :
- Compounds within the imidazo[1,2-b]pyridazine class have been investigated for their antimicrobial effects. The introduction of halogen atoms, such as chlorine and trifluoromethyl groups, has been linked to enhanced antibacterial properties. In vitro studies have shown that these compounds can inhibit the growth of several pathogenic bacteria, making them candidates for new antibiotic agents .
-
Neuroprotective Effects :
- Preliminary findings suggest that derivatives of imidazo[1,2-b]pyridazine may exhibit neuroprotective effects in models of neurodegenerative diseases. The ability to modulate neuroinflammatory pathways could position these compounds as therapeutic agents for conditions such as Alzheimer’s disease and Parkinson’s disease .
Material Science Applications
-
Fluorescent Probes :
- The unique structure of 6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine allows it to be utilized as a fluorescent probe in biological imaging. Its photophysical properties can be exploited for real-time imaging of cellular processes, aiding in the understanding of cellular dynamics and drug interactions .
-
Polymer Chemistry :
- This compound can serve as a building block for synthesizing advanced materials with specific electronic properties. Research has shown that incorporating such compounds into polymer matrices can enhance conductivity and thermal stability, making them suitable for applications in organic electronics and photovoltaics .
Case Studies
Mechanism of Action
The mechanism of action of 6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Position 3 Modifications :
- The 3-(trifluoromethyl)phenyl group (as in the target compound) enhances kinase binding affinity due to hydrophobic interactions and electron-withdrawing effects .
- Replacement with iodo (compound 32) reduces potency, likely due to steric hindrance .
- Benzamide units (compound 6b) improve solubility while maintaining VEGFR2 inhibition .
Position 6 Modifications: Chloro is optimal for balancing electronic effects and synthetic feasibility .
Kinase Inhibition:
- VEGFR2: Compound 6b (with a benzamide unit) shows superior activity (IC₅₀ = 7.1 nM) compared to the target compound, highlighting the importance of hydrogen-bond donors .
- FLT3-ITD : The target compound’s 3-CF₃-Ph group contributes to selective FLT3-ITD inhibition, whereas bulkier groups (e.g., cyclopentenyl in 33a) improve selectivity over off-target kinases .
Antiparasitic Activity:
- Analogues like 41 (with methylsulfonyl groups) exhibit antiplasmodial activity but suffer from poor aqueous solubility (36% purity), underscoring the need for polar substituents .
Q & A
Q. What are the standard synthetic routes for 6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine, and what critical reaction conditions must be optimized?
The synthesis typically involves cyclocondensation of 3-amino-6-chloropyridazine with 1,3-dichloroacetone in refluxing 1,2-dimethoxyethane, followed by nitration at position 3 to yield a nitro-substituted intermediate. A subsequent substitution reaction replaces the chloromethyl group using sodium benzenesulfinate in DMSO at room temperature (54% yield). Key optimizations include solvent choice, reaction temperature, and stoichiometric ratios to prevent side reactions .
Q. Which spectroscopic techniques are most reliable for confirming the structural identity of this compound?
High-resolution mass spectrometry (HRMS) and / NMR are critical for verifying molecular weight and substituent positions. X-ray crystallography is recommended for unambiguous confirmation of the nitro and trifluoromethylphenyl orientations, as demonstrated in structurally related triazolopyridazines .
Advanced Research Questions
Q. How can low yields in chloromethyl substitution reactions of imidazo[1,2-b]pyridazine derivatives be addressed methodologically?
Low yields often arise from steric hindrance or poor nucleophile reactivity. Strategies include:
Q. What in vitro models are suitable for evaluating the antiparasitic activity of this compound, and how are potency metrics interpreted?
Antileishmanial and antitrypanosomal activities are assessed using Leishmania donovani axenic amastigotes and Trypanosoma brucei bloodstream forms, respectively. IC values are determined via resazurin-based viability assays. For example, derivatives with IC < 10 µM against T. brucei are considered potent, but cytotoxicity in mammalian cell lines (e.g., HEK293) must be evaluated to confirm selectivity .
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties and target binding?
The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation. In target binding, its electronegativity and hydrophobic volume improve affinity for enzymes like CRFR (corticotropin-releasing factor receptor) or parasitic proteases. Computational docking studies (e.g., AutoDock Vina) can map interactions, while logP measurements quantify lipophilicity adjustments .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from assay variability (e.g., parasite strain differences) or compound purity. Mitigation strategies include:
- Standardizing protocols (e.g., WHO guidelines for antiparasitic assays).
- Validating compound purity via HPLC (>95%) and elemental analysis.
- Cross-referencing structural analogs (e.g., triazolopyridazines) to establish structure-activity trends .
Methodological Considerations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for cyclocondensation steps .
- Analytical Validation : Pair HRMS with NMR to confirm trifluoromethyl group integrity .
- Biological Assays : Include positive controls (e.g., miltefosine for leishmaniasis) and validate results across multiple assay replicates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
